6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-tert-butyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9(2)14-6-7-15-11(14)8-10(13-15)12(3,4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUNTJJLANNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21N3
- Molecular Weight : 219.32 g/mol
- CAS Number : 2097945-92-9
Pharmacological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound's activity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines suggests it may interfere with critical cellular pathways involved in tumor growth and survival .
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and Cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : The compound appears to trigger apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Case Study 1: Antitumor Activity
In a study examining the efficacy of imidazo[1,2-b]pyrazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study reported a decrease in tumor volume by over 50% compared to control groups .
Case Study 2: Anti-inflammatory Response
Another investigation assessed the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked reduction in swelling and pain scores when treated with the compound compared to untreated controls .
Scientific Research Applications
Medicinal Chemistry
6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole has shown promise in the development of pharmaceuticals, particularly as an inhibitor of specific kinases involved in various diseases.
Case Study: AAK1 Inhibition
- Background : AAK1 (Adaptor Associated Kinase 1) plays a crucial role in clathrin-mediated endocytosis and is implicated in several diseases, including cancer and neurodegenerative disorders.
- Findings : Research indicates that compounds similar to this compound can effectively inhibit AAK1 activity, leading to decreased cell proliferation in cancer models. This inhibition may enhance the efficacy of existing therapies by preventing cancer cell uptake of growth factors .
Agricultural Applications
The compound has potential uses in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
- Research Overview : Studies have evaluated the herbicidal properties of imidazo[1,2-b]pyrazole derivatives.
- Results : Laboratory tests demonstrated that certain derivatives exhibit significant herbicidal activity against common weeds without adversely affecting crop yield. This suggests that this compound could be developed into a selective herbicide .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and coatings.
Case Study: Polymer Development
- Application : Researchers are investigating the use of imidazo[1,2-b]pyrazole derivatives as monomers in polymer synthesis.
- Outcomes : Preliminary findings indicate that polymers synthesized from these compounds exhibit enhanced thermal stability and mechanical properties compared to traditional polymer materials. This opens avenues for creating advanced materials suitable for high-performance applications .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | AAK1 Inhibitor | Decreased cell proliferation in cancer models |
| Agriculture | Herbicide | Significant activity against common weeds |
| Materials Science | Polymer Monomers | Enhanced thermal stability and mechanical properties |
Comparison with Similar Compounds
Physicochemical Properties
Key comparisons with structurally related compounds are summarized below:
Key Findings :
- Solubility : The imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) compared to indole, significantly improving aqueous solubility. For example, the pruvanserin isostere exhibits ~3-fold higher solubility than the indole parent compound .
- pKa : The NH group in imidazo[1,2-b]pyrazoles deprotonates at ~7.3, lower than indole’s NH (~10–12), enhancing ionization in physiological media and membrane permeability .
- Substituent Effects : Bulky groups like tert-butyl and isopropyl may reduce cytochrome P450-mediated metabolism, improving metabolic stability .
Preparation Methods
General Synthetic Strategies
The synthesis of 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole primarily relies on:
- Selective functionalization of the imidazo[1,2-b]pyrazole scaffold using regioselective metalation techniques.
- Multicomponent reactions (MCRs) , especially the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which enables rapid assembly of the fused heterocyclic core with diverse substituents.
- Microwave-assisted synthesis to enhance reaction rates and yields.
Multicomponent One-Pot Synthetic Approach (Groebke–Blackburn–Bienaymé Reaction)
The GBB-3CR is a powerful, operationally simple method for constructing imidazo[1,2-b]pyrazoles with diverse substitutions, including tert-butyl and isopropyl groups.
- Step 1: Microwave-assisted formation of 5-aminopyrazole intermediates from ethoxymethylene malononitrile derivatives and hydrazine monohydrate in ethanol.
- Step 2: Sequential addition of aldehydes, isocyanides, and a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture at room temperature.
- The reaction proceeds smoothly within 10–60 minutes, yielding the target imidazo[1,2-b]pyrazoles after simple filtration and washing.
- Yields range from 54% to 83%, depending on the substituents and reaction conditions.
- The method is green-compatible, avoids complex purification, and allows facile variation of substituents.
- Structural and regiochemical integrity is confirmed by advanced NMR techniques (1H, 13C-HSQC, HMBC, COSY, NOESY).
Reaction Conditions and Optimization
| Parameter | Description / Conditions |
|---|---|
| Solvent | Ethanol (EtOH) |
| Catalyst | Trifluoroacetic acid (TFA), typically 20 mol% |
| Temperature | Microwave irradiation at 80–150 °C for intermediate formation; room temperature for GBB reaction |
| Reaction Time | 10 min (microwave step), 10–60 min (GBB step) |
| Purification | Filtration, washing with hexane or diethyl ether, drying in vacuo |
| Yield Range | 54–83% |
Supporting Analytical and Characterization Data
- NMR Spectroscopy: Detailed 1D and 2D NMR spectra confirm the regioselective formation of the 1H-imidazo[1,2-b]pyrazole core with the correct substitution pattern.
- Crystallization: Crystallization from solvents like n-heptane and methyl tert-butyl ether can afford pure polymorphic forms of the compound, with purity exceeding 95% by weight.
- Mass Spectrometry and HPLC: Used to confirm molecular weight and purity.
- FTIR Spectroscopy: Characteristic absorption bands for the heterocyclic core and substituents.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Selective Metalation + Electrophilic Trapping | Regioselective installation of tert-butyl and isopropyl groups | High selectivity, structural control | Requires handling of sensitive organometallics |
| Groebke–Blackburn–Bienaymé 3CR | One-pot multicomponent reaction with microwave assistance | Operationally simple, green-compatible, high yields | Limited to compatible aldehydes and isocyanides |
| Traditional Stepwise Synthesis | Sequential functional group transformations | Flexibility in substitution pattern | Longer reaction times, multiple purification steps |
Research Findings and Notes
- The sequence of reagent addition and the presence of water are critical in the multicomponent synthesis to avoid complex mixtures and ensure high yield.
- Microwave irradiation significantly improves the conversion rate of pyrazole intermediates, reducing reaction times from hours to minutes.
- The tert-butyl group is introduced via electrophilic trapping of metalated intermediates, which requires precise temperature control (~40–50 °C) to maintain selectivity and yield.
- Crystallization conditions (temperature, solvent choice) affect the polymorphic form and purity of the final compound, important for pharmaceutical applications.
Q & A
Q. What are the recommended synthetic routes for 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized?
Synthesis typically involves cyclocondensation or multicomponent reactions. For example, analogous imidazo-heterocycles are synthesized via cyclization of precursors like amino-pyrazoles with tert-butyl ketones under acid catalysis . Optimization can leverage Design of Experiments (DoE) to minimize trial runs. Key factors include temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can model interactions between variables, reducing optimization time by 40–60% compared to one-factor-at-a-time approaches .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- NMR : H and C NMR resolve substituent positions (e.g., tert-butyl at C6 vs. isopropyl at N1). H-N HMBC can confirm imidazo-pyrazole ring connectivity .
- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H] for CHN).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
Q. How should researchers design preliminary experiments to assess reactivity and stability?
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–80°C), and light exposure. Monitor via HPLC .
- Reactivity : Screen nucleophilic/electrophilic agents (e.g., Grignard reagents, acyl chlorides) to identify reactive sites (e.g., N3 position in imidazo-pyrazoles) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) enhance synthesis and functionalization strategies?
- Reaction Path Search : Quantum mechanical calculations (DFT/B3LYP) predict transition states and intermediates. For example, ICReDD’s workflow identifies low-energy pathways for cyclization, reducing experimental iterations by 50% .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction yield .
Q. What statistical approaches resolve contradictions in experimental data (e.g., yield vs. purity trade-offs)?
- Multivariate Analysis : Principal Component Analysis (PCA) isolates confounding variables (e.g., impurities from side reactions).
- Response Surface Methodology (RSM) : Balances competing outcomes (e.g., maximizing yield while maintaining >90% purity) .
- Machine Learning : Random Forest models trained on historical data predict optimal conditions for novel derivatives .
Q. How can tautomerism in imidazo[1,2-b]pyrazoles impact biological activity, and what methods validate tautomeric forms?
Q. What strategies mitigate safety risks during large-scale synthesis (e.g., exothermic reactions)?
- Calorimetry : ARC (Accelerating Rate Calorimetry) screens for thermal hazards during tert-butyl group introduction.
- Process Control : PID controllers regulate reagent addition rates in flow reactors to prevent runaway reactions .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
